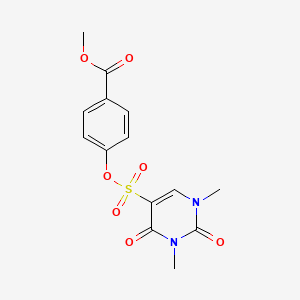
Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate is a useful research compound. Its molecular formula is C14H14N2O7S and its molecular weight is 354.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
Synthesis of Nucleoside Analogues : Hřebabecký and Holý (1999) described the synthesis of racemic dimethyl derivatives of nucleosides, showcasing the utility of related chemical structures in creating nucleoside analogues, which are pivotal in the development of antiviral and anticancer agents. The methodology provides insights into the application of sulfonyloxybenzoate derivatives in nucleoside chemistry (Hřebabecký & Holý, 1999).
Heterocyclic Compound Synthesis : Žugelj et al. (2009) reported on the transformations of dimethyl acetone-1,3-dicarboxylate to synthesize heterocyclic compounds, which are crucial for developing various chemical entities with potential therapeutic properties. This research underscores the significance of derivatives in synthesizing complex heterocyclic structures (Žugelj et al., 2009).
Advanced Materials and Photodynamic Therapy
- Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, demonstrating the compound's relevance in developing photosensitizers for cancer treatment. This study highlights the importance of sulfonyloxybenzoate derivatives in the synthesis of compounds with high singlet oxygen quantum yields, essential for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Neuroprotective and Antioxidant Properties
- Neuroprotection and Antioxidant Activity : Zhou et al. (2014) explored the protective effects of methyl 3,4-dihydroxybenzoate against oxidative stress-induced apoptosis in RGC-5 cells, indicating the potential neuroprotective and antioxidant applications of similar chemical entities. This research sheds light on the broader utility of such compounds in mitigating oxidative stress and preventing neurodegenerative diseases (Zhou et al., 2014).
Analytical and Environmental Studies
- Metabolite Identification in Agriculture : Dietrich, Reiser, and Stieglitz (1995) studied the microbial and rat metabolites of triflusulfuron methyl, a herbicide, to understand its environmental fate and metabolism. Such studies are crucial for assessing the environmental impact and safety of chemical compounds used in agriculture (Dietrich, Reiser, & Stieglitz, 1995).
Eigenschaften
IUPAC Name |
methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S/c1-15-8-11(12(17)16(2)14(15)19)24(20,21)23-10-6-4-9(5-7-10)13(18)22-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYABPWRVUHERKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
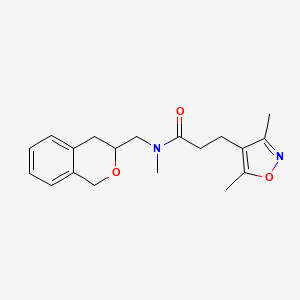


![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
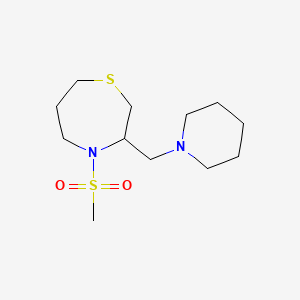
![6-Chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513674.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2513676.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
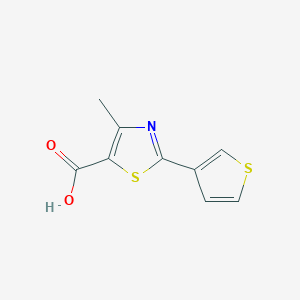
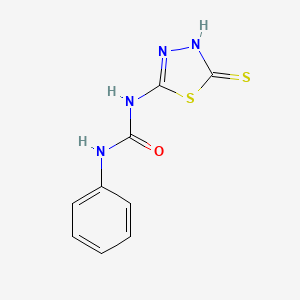

![N-[2-(2-phenylmorpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2513688.png)
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
